![molecular formula C9H7FO2S B11804293 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)
6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is a fluorinated derivative of benzo[b]thiophene. This compound is of interest due to its unique structural features, which include a fluorine atom and a carboxylic acid group attached to a dihydrobenzo[b]thiophene core. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of 2,3-dihydrobenzo[b]thiophene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process typically includes halogenation, cyclization, and carboxylation steps, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Amino or thiol derivatives
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, making it a potent inhibitor or activator of various biological pathways . The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound-protein complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzo[b]thiophene: Lacks the fluorine atom and carboxylic acid group, making it less reactive and less potent in biological applications.
3-Fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid: Contains a chlorine atom instead of a hydrogen atom, which can alter its chemical and biological properties.
Uniqueness
6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H7FO2S |
---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
6-fluoro-2,3-dihydro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H7FO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-2,4,8H,3H2,(H,11,12) |
InChI-Schlüssel |
FCUSXDOWQFXKRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC2=C1C=CC(=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.